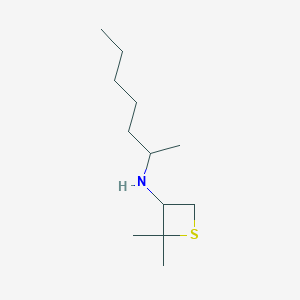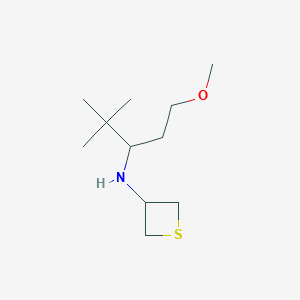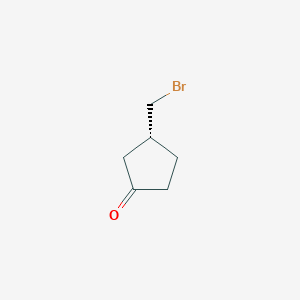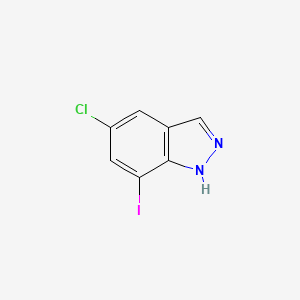![molecular formula C8H8N2O B8218459 {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol](/img/structure/B8218459.png)
{1H-pyrrolo[3,2-c]pyridin-7-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1H-pyrrolo[3,2-c]pyridin-7-yl}methanol is a heterocyclic compound with the molecular formula C8H8N2O. It is a derivative of pyridine and pyrrole, which are both important structures in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine derivatives with pyrrole under acidic or basic conditions to form the desired heterocyclic structure . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
{1H-pyrrolo[3,2-c]pyridin-7-yl}methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydrogen atoms on the pyrrole or pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require catalysts such as palladium or copper to facilitate the process .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
{1H-pyrrolo[3,2-c]pyridin-7-yl}methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Used in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of {1H-pyrrolo[3,2-c]pyridin-7-yl}methanol involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
{1H-pyrrolo[2,3-c]pyridin-7-yl}methanol: Similar structure but different positional isomer.
{1H-pyrrolo[2,3-b]pyridin-7-yl}methanol: Another positional isomer with different chemical properties.
Uniqueness
{1H-pyrrolo[3,2-c]pyridin-7-yl}methanol is unique due to its specific ring structure, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of complex molecules and in various scientific research applications .
Propriétés
IUPAC Name |
1H-pyrrolo[3,2-c]pyridin-7-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-7-4-9-3-6-1-2-10-8(6)7/h1-4,10-11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBISPLWOYBEAIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=NC=C21)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B8218379.png)





![3-Bromothieno[3,2-c]pyridin-7-amine](/img/structure/B8218422.png)
![4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8218427.png)

![9,9'-Bis([1,1'-biphenyl]-3-yl)-3,3'-bi-9H-carbazole](/img/structure/B8218442.png)



